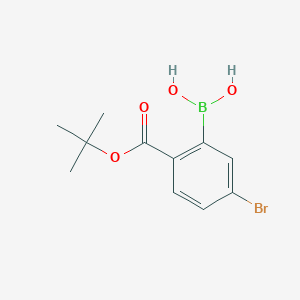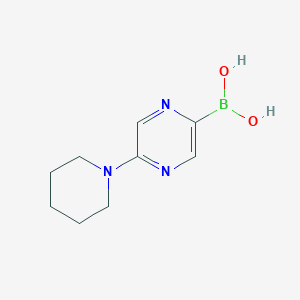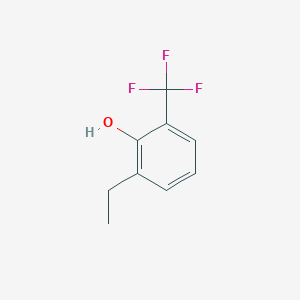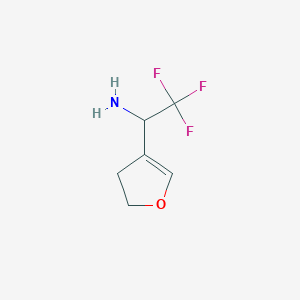
T-Butyl-4'-bromobenzoate-2'-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyl-4’-bromobenzoate-2’-boronic acid is an organoboron compound with the molecular formula C11H14BBrO4 and a molecular weight of 300.94 g/mol . This compound is characterized by the presence of a boronic acid group and a bromine atom attached to a benzoate structure, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-Butyl-4’-bromobenzoate-2’-boronic acid typically involves the reaction of 4-bromobenzoic acid with tert-butyl alcohol in the presence of a boron reagent. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of T-Butyl-4’-bromobenzoate-2’-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
T-Butyl-4’-bromobenzoate-2’-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding benzoate derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Benzoate derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
T-Butyl-4’-bromobenzoate-2’-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of T-Butyl-4’-bromobenzoate-2’-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition . The bromine atom can participate in halogen bonding, further enhancing its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the bromine atom and tert-butyl group, making it less reactive in certain applications.
4-Bromophenylboronic acid: Similar structure but without the tert-butyl group, leading to different reactivity and solubility properties.
Tert-butylboronic acid: Lacks the aromatic ring and bromine atom, resulting in different chemical behavior.
Uniqueness
T-Butyl-4’-bromobenzoate-2’-boronic acid is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct reactivity and solubility properties. These features make it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C11H14BBrO4 |
|---|---|
Molecular Weight |
300.94 g/mol |
IUPAC Name |
[5-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H14BBrO4/c1-11(2,3)17-10(14)8-5-4-7(13)6-9(8)12(15)16/h4-6,15-16H,1-3H3 |
InChI Key |
FVHKXHKGVPXNDQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone](/img/structure/B14853061.png)

![5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole](/img/structure/B14853065.png)






